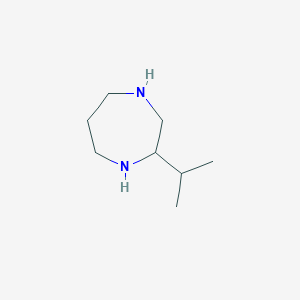
2-Isopropyl-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropyl-1,4-diazepane is a seven-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-1,4-diazepane can be achieved through several methods. One common approach involves the hydrogen-borrowing strategy, where diols and diamines are coupled using a ruthenium(II) catalyst . Another method involves the reaction of specific ketones and amidines under oxidative conditions to form the desired diazepane structure .
Industrial Production Methods
Industrial production of 1,4-diazepane derivatives often involves the use of triphenylphosphine and diisopropyl azodicarboxylate in a solvent . This method allows for the efficient production of the compound on a larger scale, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-1,4-diazepane undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to optimize yield and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or hydrocarbons. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-Isopropyl-1,4-diazepane has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of enzyme inhibitors and other biologically active molecules.
Industry: The compound is used in the production of various chemicals and materials, benefiting from its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-Isopropyl-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate conversion . The pathways involved often include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-2-isopropyl-1,4-diazepane: This compound shares a similar structure but with an ethyl group instead of an isopropyl group.
2-(1,4-Diazepan-1-yl)-6-isopropyl-4-pyrimidinol: This compound includes a pyrimidinol moiety, adding complexity to its structure.
Uniqueness
2-Isopropyl-1,4-diazepane is unique due to its specific isopropyl substitution, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for developing specialized applications in various fields.
Properties
Molecular Formula |
C8H18N2 |
|---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
2-propan-2-yl-1,4-diazepane |
InChI |
InChI=1S/C8H18N2/c1-7(2)8-6-9-4-3-5-10-8/h7-10H,3-6H2,1-2H3 |
InChI Key |
RPVNEAMNGURCMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CNCCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


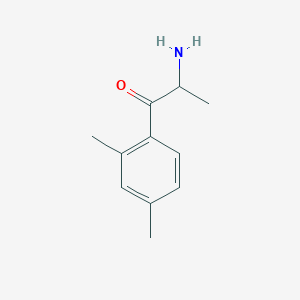

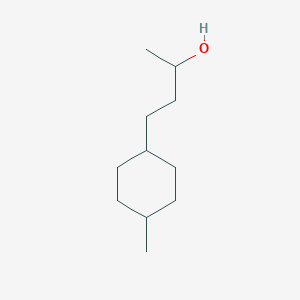



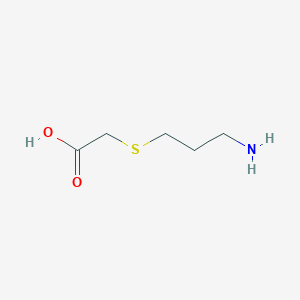
![6-(furan-2-yl)-3-methyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxylicacid](/img/structure/B13521646.png)
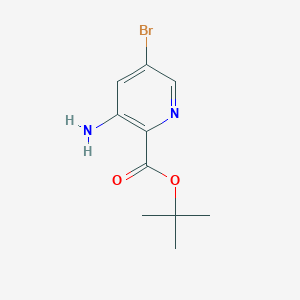
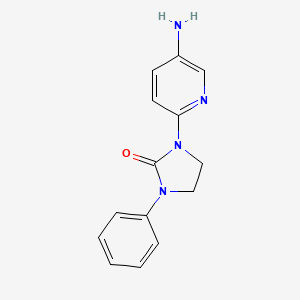
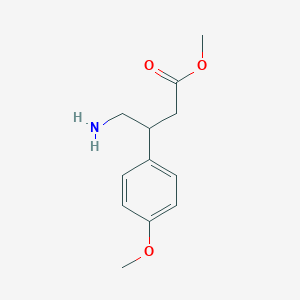
![1-[1-(4-Fluoro-3-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13521669.png)
![4-[(3-Pyrazolyl)oxy]piperidine](/img/structure/B13521670.png)

